VU0483605
Overview
Description
VU0483605 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGlu1). This compound has shown significant activity in both human and rat mGlu1 receptors, with effective concentration values of 390 and 356 nanomolar, respectively . This compound is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroscience research .
Mechanism of Action
VU0483605, also known as 3-Chloro-N-[3-chloro-4-(4-chloro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-2-pyridinecarboxamide, is a potent and brain-penetrated compound with a variety of effects on the central nervous system .
Target of Action
The primary target of this compound is the mGlu1 receptor , a member of the metabotropic glutamate receptors (mGluRs) family . These receptors are involved in a variety of functions in the central and peripheral nervous systems, such as learning, memory, anxiety, and the perception of pain .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the mGlu1 receptor . This means it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This compound shows excellent mGlu1 PAM activity at both human and rat mGlu1 receptors, with EC50 values of 390 and 356 nM, respectively .
Pharmacokinetics
It is noted that this compound is a brain-penetrated compound , suggesting it has good bioavailability in the central nervous system.
Result of Action
This compound potentiates the response to glutamate in cells stably expressing mGlu1 and partially restores the reduction in glutamate-mediated calcium signaling in a mutant cell model of schizophrenia . This suggests that this compound could potentially be used to modulate glutamate signaling in neurological disorders where mGlu1 function is impaired.
Biochemical Analysis
Biochemical Properties
VU0483605 plays a critical role in biochemical reactions by modulating the activity of mGluR1. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound exhibits high selectivity for mGluR1, with EC50 values of 0.39 μM and 0.36 μM for human and rat receptors, respectively . This compound does not show activity against mGluR4, indicating its specificity for mGluR1 . This selective modulation is achieved through positive allosteric modulation, where this compound binds to a site distinct from the glutamate binding site, enhancing the receptor’s response to glutamate.
Cellular Effects
This compound influences various cellular processes by modulating mGluR1 activity. It has been shown to potentiate glutamate-induced calcium signaling in cells expressing mGluR1 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in a mutant cell model of schizophrenia, this compound partially restored the reduction in glutamate-mediated calcium signaling . This suggests that this compound can influence neuronal function and potentially ameliorate symptoms associated with neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an allosteric site on mGluR1, distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate without directly activating the receptor . By acting as a positive allosteric modulator, this compound increases the efficacy of glutamate in activating mGluR1, leading to enhanced downstream signaling. This mechanism is crucial for its potential therapeutic effects in modulating glutamate signaling in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to six months at -80°C and one month at -20°C when protected from light . Long-term studies have shown that this compound maintains its potency and efficacy in modulating mGluR1 activity over extended periods. Degradation or loss of activity may occur if the compound is not stored properly.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates mGluR1 activity without causing significant adverse effects . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for neurological applications .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate glutamate signaling. The compound interacts with enzymes and cofactors that regulate mGluR1 activity. By enhancing the receptor’s response to glutamate, this compound can influence metabolic flux and metabolite levels in the central nervous system . This modulation is crucial for maintaining proper neuronal function and addressing dysregulation associated with neurological disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach target sites in the central nervous system . Once inside the brain, this compound interacts with mGluR1 receptors, modulating their activity and influencing neuronal signaling. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is primarily associated with mGluR1 receptors in neuronal cells. The compound’s activity is influenced by its localization within specific cellular compartments or organelles. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its efficacy in modulating mGluR1 activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0483605 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, including chloro and pyridinecarboxamide groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Continuous Flow Processing: Continuous flow reactors may be employed for certain steps to improve efficiency and yield.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VU0483605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VU0483605 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ro67-4853: Another positive allosteric modulator of mGlu1 with similar efficacy.
CPCCOEt: A selective non-competitive antagonist of mGlu1.
VU6005649: An agonist of mGlu7 and mGlu8 receptors.
Uniqueness
VU0483605 stands out due to its high selectivity and potency for mGlu1 receptors, as well as its ability to penetrate the blood-brain barrier. Unlike some other modulators, it does not exhibit activity against mGlu4 receptors, making it a more targeted and specific tool for research .
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXPBKPTGWZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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